molecular formula C11H9NOS B8592967 3-(Phenyl-sulphinyl)-pyridine

3-(Phenyl-sulphinyl)-pyridine

Cat. No.: B8592967
M. Wt: 203.26 g/mol
InChI Key: RTVYDDWRXGSJPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Phenyl-sulphinyl)-pyridine is an organosulfur compound that features a phenyl group attached to a sulfoxide moiety, which is further connected to a pyridine ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Phenyl-sulphinyl)-pyridine can be synthesized through several methods. One common approach involves the oxidation of phenyl(3-pyridinyl) sulfide using oxidizing agents such as hydrogen peroxide or Oxone®. The reaction typically occurs under mild conditions, ensuring high selectivity for the sulfoxide over the sulfone.

Industrial Production Methods

In an industrial setting, the synthesis of phenyl(3-pyridinyl) sulfoxide may involve a one-pot thiol-free method. This method uses benzyl bromides as starting materials in the presence of potassium thioacetate and Oxone®, which are low-cost and readily accessible chemicals. This approach is efficient and compatible with various functional groups, delivering the desired sulfoxide in good yields .

Chemical Reactions Analysis

Types of Reactions

3-(Phenyl-sulphinyl)-pyridine undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.

    Reduction: Reduction of the sulfoxide can regenerate the sulfide.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or Oxone® under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution at the pyridine ring.

Major Products Formed

    Oxidation: Phenyl(3-pyridinyl) sulfone.

    Reduction: Phenyl(3-pyridinyl) sulfide.

    Substitution: Substituted phenyl(3-pyridinyl) sulfoxides depending on the nucleophile used.

Scientific Research Applications

3-(Phenyl-sulphinyl)-pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which phenyl(3-pyridinyl) sulfoxide exerts its effects involves interactions with molecular targets and pathways. The sulfoxide moiety can act as an electron donor or acceptor, influencing the reactivity of the compound. The phenyl and pyridine rings provide additional sites for interaction with biological molecules, potentially leading to various biological activities .

Comparison with Similar Compounds

3-(Phenyl-sulphinyl)-pyridine can be compared with other similar compounds, such as:

  • Phenyl(2-pyridinyl) sulfoxide
  • Phenyl(4-pyridinyl) sulfoxide
  • Phenyl(3-pyridinyl) sulfide
  • Phenyl(3-pyridinyl) sulfone

Uniqueness

This compound is unique due to the specific positioning of the sulfoxide moiety and the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

3-(benzenesulfinyl)pyridine

InChI

InChI=1S/C11H9NOS/c13-14(10-5-2-1-3-6-10)11-7-4-8-12-9-11/h1-9H

InChI Key

RTVYDDWRXGSJPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

23.6 g. 35% perhydrol is added dropwise to a solution of 44 g. 3-phenylthiopryidine in 200 ml. glacial acetic acid. The reaction mixture is stirred for 24 hours at ambient temperature and then poured into ice water. The mixture is rendered alkaline by adding aqueous ammonia, while cooling, and then extracted with dichloromethane. The extract is dried and evaporated and the residue is recrystallised from diisopropyl ether/ethyl acetate. There is obtained 3-(phenyl-sulphinyl)-pyridine in a yield of 83% of theory; m.p. 56° C.
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